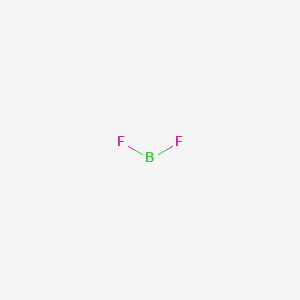
Difluoroboryl radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoroboryl radical, also known as this compound, is a useful research compound. Its molecular formula is BF2 and its molecular weight is 48.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry
The difluoroboryl radical plays a significant role in synthetic transformations. Its ability to participate in radical reactions allows for the construction of complex organic molecules.
Radical Reactions
Recent studies have demonstrated that difluoroboryl radicals can initiate unique substitution reactions. For instance, the radical can influence reactivity at distant sites within a molecule, leading to novel product formation. This phenomenon is attributed to the electron-withdrawing effects of the difluoroboryl group, which can enhance the reactivity of adjacent functional groups .
Table 1: Summary of Radical Reactions Involving Difluoroboryl Radicals
Materials Science
The this compound is also being explored for its potential applications in materials science, particularly in the development of new polymers and materials with enhanced properties.
Polymer Upcycling
Research indicates that difluoroboryl radicals can be utilized for upcycling polymers, transforming waste materials into valuable products through radical-mediated processes. This approach not only addresses environmental concerns but also creates economically viable pathways for material recovery .
Fluorescent Materials
The incorporation of difluoroboryl radicals into polymer matrices has shown promise in developing fluorescent materials, which are useful in optoelectronic devices. The unique electronic properties imparted by the difluoroboryl group enhance the luminescent characteristics of these materials .
Table 2: Applications of Difluoroboryl Radicals in Materials Science
| Application | Description | Reference |
|---|---|---|
| Polymer Upcycling | Transformation of polymers into valuable products | |
| Fluorescent Materials | Development of luminescent materials for devices |
Medicinal Chemistry
In medicinal chemistry, the this compound exhibits potential as a building block for bioactive compounds. Its unique reactivity can facilitate the synthesis of pharmaceuticals with improved efficacy.
Antimicrobial Activity
Studies have shown that compounds derived from difluoroboryl radicals exhibit antimicrobial properties. For example, derivatives containing the difluoroboryl group have been evaluated for their effectiveness against various bacterial strains and fungi, demonstrating significant activity .
Table 3: Antimicrobial Activity of Difluoroboryl Derivatives
Propiedades
Número CAS |
13842-55-2 |
|---|---|
Fórmula molecular |
BF2 |
Peso molecular |
48.81 g/mol |
InChI |
InChI=1S/BF2/c2-1-3 |
Clave InChI |
OKZIUSOJQLYFSE-UHFFFAOYSA-N |
SMILES |
[B](F)F |
SMILES canónico |
[B](F)F |
Key on ui other cas no. |
13709-83-6 13842-55-2 |
Sinónimos |
boron difluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















